molecular formula C14H19N5O4 B2858459 2-[8-(Cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetic acid CAS No. 115398-45-3

2-[8-(Cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetic acid

Cat. No. B2858459
CAS RN: 115398-45-3
M. Wt: 321.337
InChI Key: OSBAPLAHCVCPSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[8-(Cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetic acid, also known as CP-690,550, is a small molecule drug that belongs to the class of Janus kinase inhibitors (JAK inhibitors). JAK inhibitors are a group of drugs that target the JAK family of enzymes, which play a crucial role in the signaling pathways of various cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases and graft rejection.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Amino Acid Bearing Schiff Base Ligand: The amino acid [1-(aminomethyl)cyclohexyl]acetic acid was used in synthesizing a Schiff base ligand, which was then reacted with metal ions to produce compounds with potential antioxidant and xanthine oxidase inhibitory activities. The inhibitory activity was structurally rationalized using molecular modeling studies (Ikram et al., 2015).

Chemical Reactions and Transformations

  • Study of Diclofenac and Its Transformation Products: This research investigated the photolytic transformation of diclofenac (a similar compound) and its transformation products in aqueous solutions. It identified a previously unreported transformation product and calculated disappearance quantum yields (Eriksson, Svanfelt, & Kronberg, 2010).
  • Oxidation of Cyclohexanone by Dioxygen: This study explored the oxidation of cyclohexanone in the presence of certain catalysts, resulting in the formation of various acids including 6-oxoheptanoic acid and adipic acid (Atlamsani, Brégeault, & Ziyad, 1993).

Biological and Pharmacological Studies

  • Synthesis and Antimicrobial Activities of Derivatives: A study synthesized 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones and evaluated their antimicrobial activities against Gram-positive and Gram-negative bacteria. These compounds represent potential intermediates for the synthesis of various alkaloids (Sharma, Sharma, & Rane, 2004).

Chemical Properties and Analysis

  • Study on AMCA, a Potent Inhibitor of Plasminogen Activation: This research focused on amino methyl cyclohexane carboxylic acid, investigating its inhibitory effect on plasminogen activation and its potential clinical applications (Andersson et al., 2009).

Environmental Impact Studies

  • Effect of 2,4-D on Human Dental Pulp Stem Cells: This study examined the biological effects and damages attributed to 2,4-Dicholorophenoxy acetic acid on human dental pulp stem cells. It addressed the viability, growth rate, and apoptosis induction in these cells (Mahmoudinia et al., 2019).

properties

IUPAC Name

2-[8-(cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O4/c1-18-11-10(12(22)17-14(18)23)19(7-9(20)21)13(16-11)15-8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,15,16)(H,20,21)(H,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBAPLAHCVCPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCCC3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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